molecular formula C17H20ClNO4S B2919300 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1795478-24-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2919300
CAS No.: 1795478-24-8
M. Wt: 369.86
InChI Key: DCQCTFOWGKMEKW-UHFFFAOYSA-N
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Description

N-(2-(2-Chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. As a sulfonamide, this compound is of significant interest in medicinal chemistry for the design of novel bioactive molecules . Its molecular structure incorporates a 2-chlorophenyl group and methoxy substituents, features commonly found in compounds investigated for various pharmacological activities . This chemical is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers can employ this compound as a key intermediate or building block in organic synthesis, particularly in developing potential ligands for biological targets . It may also serve as a valuable reference standard or pharmacophore model in structure-activity relationship (SAR) studies aimed at exploring new therapeutic agents . Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S/c1-12-8-9-15(22-2)17(10-12)24(20,21)19-11-16(23-3)13-6-4-5-7-14(13)18/h4-10,16,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQCTFOWGKMEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It’s possible that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It’s possible that the compound could have inhibitory activities against certain targets at certain concentrations

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-methoxy-5-methylbenzenesulfonamide, also known by its CAS number 1795478-24-8, is a sulfonamide compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H20ClNO4S
  • Molecular Weight : 357.87 g/mol
  • CAS Number : 1795478-24-8

The compound features a chlorophenyl group, methoxy groups, and a sulfonamide moiety, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition leads to bacteriostatic effects against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The presence of the chlorophenyl and sulfonamide groups may contribute to its ability to induce apoptosis in malignant cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially making this sulfonamide useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines (e.g., breast cancer)
Anti-inflammatoryReduces inflammatory markers in vitro
CytotoxicityExhibits dose-dependent cytotoxicity against various human cancer cells

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting a promising role as an antimicrobial agent.
  • Cytotoxicity in Cancer Research :
    In vitro assays conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that this compound induced significant cytotoxic effects with IC50 values in the low micromolar range. Mechanistic studies indicated that the compound triggers apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases.
  • Inflammation Studies :
    Research investigating the anti-inflammatory potential showed that treatment with this sulfonamide reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Benzene Substituents N-Substituent Key Structural Differences vs. Target Compound Biological Activity (Reported) Reference
Target Compound 2-methoxy, 5-methyl 2-(2-chlorophenyl)-2-methoxyethyl N/A Hypothesized enzyme inhibition
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-chloro, 2-methoxy None (direct attachment) No methyl group; chloro instead of methyl at position 5 Anti-convulsant, anti-malarial
5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide 5-chloro, 2-methoxy 2-(furan-3-yl)-2-hydroxyethyl Hydroxyethyl and furan vs. methoxyethyl and chlorophenyl Not reported
N-Cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide 5-fluoro, 2-methoxy Cyclohexyl, methyl Fluorine at position 5; bulky cyclohexyl group on nitrogen Not reported
N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide 2-ethoxy, 5-methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyethyl Ethoxy at position 2; dimethoxyphenyl in N-substituent Not reported

Key Insights from Structural Comparisons

Substituent Position and Electronic Effects :

  • The target compound ’s 5-methyl group (electron-donating) may enhance lipophilicity compared to analogs with 5-chloro (electron-withdrawing) groups . This could improve membrane permeability but reduce electrophilic interactions with enzyme active sites.
  • The 2-methoxy group is conserved across analogs, suggesting its critical role in binding (e.g., via hydrogen bonding or steric effects) .

N-Substituent Modifications: The 2-(2-chlorophenyl)-2-methoxyethyl chain in the target compound combines aromatic (chlorophenyl) and ether (methoxy) functionalities. This contrasts with analogs featuring hydroxyethyl-furan () or cyclohexyl-methyl () groups, which may alter solubility and metabolic stability .

Biological Activity Trends :

  • Compounds with 5-chloro substitution (e.g., ) show anti-malarial activity, while those with methyl or ethoxy groups (e.g., target compound, ) may prioritize enzyme inhibition (e.g., acetylcholinesterase or lipoxygenase) due to altered electronic profiles .
  • Hydrophilic substituents (e.g., hydroxyethyl in ) may reduce bioavailability compared to methoxyethyl or chlorophenyl groups .

Research Findings and Hypotheses

  • Enzyme Inhibition : Analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () inhibit acetylcholinesterase (AChE) with IC50 values in the micromolar range. The target compound’s methyl group may enhance binding affinity due to increased hydrophobic interactions .
  • Antimicrobial Potential: Sulfonamides with heterocyclic N-substituents (e.g., furan in ) exhibit broad-spectrum antimicrobial activity. The target’s chlorophenyl group could similarly disrupt microbial cell membranes .
  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (e.g., nucleophilic substitution with NaH/DMF), though yields may vary due to steric effects from the methoxyethyl chain .

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